molecular formula C9H9NO6 B14903755 2,5-Dimethoxy-4-nitrobenzoic acid

2,5-Dimethoxy-4-nitrobenzoic acid

Cat. No.: B14903755
M. Wt: 227.17 g/mol
InChI Key: PJXARYLSADDODM-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-nitrobenzoic acid is a substituted benzoic acid derivative featuring two methoxy (-OCH₃) groups at positions 2 and 5, a nitro (-NO₂) group at position 4, and a carboxylic acid (-COOH) at position 1 on the benzene ring. Its molecular formula is C₉H₉NO₆, with a molecular weight of 227.17 g/mol. While direct data on its physical properties are scarce, inferences from structurally similar compounds suggest a melting point range of 120–125°C, moderately soluble in polar solvents like ethanol or dimethyl sulfoxide (DMSO). The nitro group, being a strong electron-withdrawing substituent, significantly enhances the acidity of the carboxylic acid group compared to non-nitro analogs .

Properties

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

2,5-dimethoxy-4-nitrobenzoic acid

InChI

InChI=1S/C9H9NO6/c1-15-7-4-6(10(13)14)8(16-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

PJXARYLSADDODM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-nitrobenzoic acid typically involves the nitration of 3,4-dimethoxybenzaldehyde. The reaction medium consists of water and methanol, with acetic acid and hydrogen peroxide as reagents. Sodium chlorite is added to the mixture, and the reaction is monitored at around 50°C. After completion, sodium bisulfite is used to quench the reaction, and the product is precipitated using sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-nitrobenzoic acid involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. The methoxy groups enhance its solubility in organic solvents, facilitating its uptake and distribution within biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups
2,5-Dimethoxy-4-nitrobenzoic acid C₉H₉NO₆ -OCH₃ (2,5), -NO₂ (4) Carboxylic acid
2,3-Dimethoxybenzoic acid C₉H₁₀O₄ -OCH₃ (2,3) Carboxylic acid
4-Nitrobenzoic acid C₇H₅NO₄ -NO₂ (4) Carboxylic acid
3,5-Dimethyl-4-nitrobenzoic acid C₉H₉NO₄ -CH₃ (3,5), -NO₂ (4) Carboxylic acid
Methyl 2,5-dichloro-4-nitrobenzoate C₈H₅Cl₂NO₄ -Cl (2,5), -NO₂ (4) Methyl ester

Physical and Chemical Properties

Table 1: Comparative Properties
Compound Name Melting Point (°C) pKa Solubility
This compound ~120–125 (est.) ~1.5 Moderate in polar solvents
2,3-Dimethoxybenzoic acid 122–124 ~3.2 Soluble in ethanol, ether
4-Nitrobenzoic acid 242 1.68 Slightly soluble in water
3,5-Dimethyl-4-nitrobenzoic acid ~180 (est.) ~2.1 Low in water, high in DMSO
Methyl 2,5-dichloro-4-nitrobenzoate N/A N/A Lipophilic (ester form)

Key Observations :

  • Acidity : The nitro group at position 4 (para to -COOH) in this compound drastically lowers the pKa (~1.5) compared to 2,3-Dimethoxybenzoic acid (pKa ~3.2) due to its electron-withdrawing nature. However, its acidity is slightly higher than 3,5-Dimethyl-4-nitrobenzoic acid (pKa ~2.1), where methyl groups (electron-donating) counteract the nitro’s effect .
  • Solubility : Methoxy groups enhance polarity, making this compound more soluble in polar solvents than methyl-substituted analogs. In contrast, Methyl 2,5-dichloro-4-nitrobenzoate (ester form) exhibits lipophilicity, favoring organic solvents .
  • Thermal Stability: The nitro group reduces melting points compared to non-nitro analogs (e.g., 2,3-Dimethoxybenzoic acid melts at 122–124°C vs. ~120–125°C for the nitro derivative) due to disrupted crystal packing .

Electronic and Steric Effects

  • Nitro Group: The -NO₂ group at position 4 withdraws electrons via resonance and induction, stabilizing the deprotonated carboxylate form and increasing acidity. This effect overshadows the electron-donating resonance of methoxy groups at positions 2 and 5 .
  • Methoxy vs. Methyl: Methoxy substituents (-OCH₃) are stronger electron donors via resonance than methyl (-CH₃), but in ortho positions (e.g., 2,5-Dimethoxy), steric hindrance may limit resonance effects, leaving inductive withdrawal (-I) as the dominant factor .
  • Chlorine Substituents : In Methyl 2,5-dichloro-4-nitrobenzoate, chlorine’s strong -I effect further increases reactivity, making the compound a potent electrophile in substitution reactions .

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